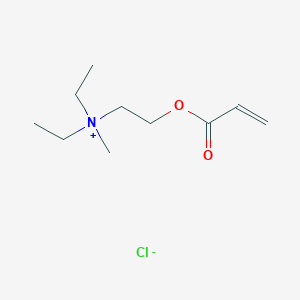

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Descripción

Propiedades

Número CAS |

65895-95-6 |

|---|---|

Fórmula molecular |

C10H20ClNO2 |

Peso molecular |

221.72 g/mol |

Nombre IUPAC |

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;chloride |

InChI |

InChI=1S/C10H20NO2.ClH/c1-5-10(12)13-9-8-11(4,6-2)7-3;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |

Clave InChI |

UWGDUZWWQJDYBU-UHFFFAOYSA-M |

SMILES canónico |

CC[N+](C)(CC)CCOC(=O)C=C.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Initial Formation of the Allyl Ester Intermediate

The synthesis typically begins with the reaction of an appropriate hydroxyethylamine derivative with acryloyl chloride (prop-2-enoyl chloride). This step forms an ester linkage between the hydroxyethyl group and the oxoallyl moiety:

$$

\text{HO-CH}2\text{-CH}2\text{-N(CH}2\text{CH}3)2 + \text{CH}2=CH-COCl \rightarrow \text{CH}2=CH-COO-CH}2\text{-CH}2\text{-N(CH}2\text{CH}3)2 + HCl

$$

This reaction is typically carried out under anhydrous conditions with a base such as triethylamine to scavenge the released HCl and prevent side reactions.

Quaternization to Form the Ammonium Salt

The tertiary amine intermediate is then quaternized by treatment with methyl chloride or ammonium chloride to yield the quaternary ammonium chloride salt:

$$

\text{CH}2=CH-COO-CH2-CH2-N(CH2CH3)2 + \text{CH}_3Cl \rightarrow \text{Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride}

$$

This step is usually performed in a polar solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete quaternization.

Purification

The crude product is purified by recrystallization or by chromatographic techniques to remove unreacted starting materials and by-products. The final compound is isolated as a solid quaternary ammonium chloride salt.

Reaction Conditions and Parameters

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Allyl ester formation | Hydroxyethylamine derivative, acryloyl chloride, triethylamine | Anhydrous dichloromethane or tetrahydrofuran | 0–5 °C initially, then room temperature | 2–4 hours | Base scavenges HCl; low temperature prevents polymerization of acryloyl chloride |

| Quaternization | Tertiary amine intermediate, methyl chloride or ammonium chloride | Acetonitrile or ethanol | Reflux (60–80 °C) | 6–12 hours | Ensures complete conversion to quaternary ammonium salt |

| Purification | Recrystallization solvents (e.g., ethanol/ether) | - | Ambient | Variable | Removes impurities and residual reagents |

Alternative Synthetic Approaches

Some literature suggests variations such as:

- Using diethylmethylamine as the starting amine, reacting first with 2-chloroethyl acrylate to form the oxyethyl ester intermediate, followed by quaternization.

- Employing continuous flow reactors for industrial scale-up to improve yield and reproducibility.

- Modifying the alkylating agent to introduce different counterions (e.g., bromide, methyl sulfate) for tailored properties.

Research Findings and Analytical Data

- The compound’s structure has been confirmed by spectroscopic methods including NMR (proton and carbon), IR spectroscopy (notably ester carbonyl stretch near 1730 cm⁻¹), and mass spectrometry.

- Purity and identity are verified by elemental analysis and melting point determination.

- The quaternary ammonium chloride salt exhibits good stability under ambient conditions but requires storage away from moisture to prevent hydrolysis of the ester linkage.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Esterification | Formation of oxoallyl oxyethyl intermediate | Hydroxyethylamine derivative, acryloyl chloride, triethylamine | 0–25 °C, 2–4 h | Allyl ester intermediate |

| Quaternization | Conversion to quaternary ammonium salt | Methyl chloride or ammonium chloride | Reflux in polar solvent, 6–12 h | This compound |

| Purification | Removal of impurities | Recrystallization or chromatography | Ambient temperature | Pure quaternary ammonium chloride salt |

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de dietilmetil(2-((1-oxoalil)oxi)etil)amonio puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el ion cloruro es reemplazado por otros nucleófilos.

Reacciones de adición: La presencia del grupo acrilato permite reacciones de adición con nucleófilos o electrófilos.

Polimerización: La porción acrilato puede sufrir reacciones de polimerización, formando polímeros con propiedades específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con cloruro de dietilmetil(2-((1-oxoalil)oxi)etil)amonio incluyen nucleófilos como aminas, tioles y alcoholes. Las condiciones de reacción pueden variar, pero generalmente implican temperaturas moderadas y el uso de solventes como etanol o acetonitrilo .

Principales productos formados

Los principales productos formados a partir de reacciones con cloruro de dietilmetil(2-((1-oxoalil)oxi)etil)amonio dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución nucleófila pueden producir varios compuestos de amonio sustituidos, mientras que las reacciones de polimerización dan como resultado polímeros basados en acrilato .

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride has been investigated for its potential use as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Formulation Enhancement

A study demonstrated that incorporating this compound into a formulation improved the solubility of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic efficacy. The mechanism is thought to involve the formation of micelles that encapsulate the API, thereby increasing its solubility in aqueous environments.

Applications in Cosmetics

The compound is also utilized in cosmetic formulations, particularly in skin care and hair care products. Its properties as a surfactant and emulsifier make it valuable for stabilizing emulsions and enhancing product texture.

Data Table: Cosmetic Product Formulations

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Emulsifier, skin conditioning | 1 - 5 |

| Hair Conditioners | Conditioning agent, detangling | 0.5 - 3 |

| Sunscreens | Stabilizer for UV filters | 0.5 - 2 |

Applications in Industrial Processes

In industrial settings, this compound is employed as a biocide and antimicrobial agent. Its effectiveness against a broad spectrum of microorganisms makes it suitable for use in water treatment and preservation of materials.

Case Study: Water Treatment Efficacy

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a controlled study, water treated with this compound showed a reduction in microbial load by over 99% within 24 hours, demonstrating its potential as an effective biocide.

Regulatory Framework

According to the Canada Gazette, there are ongoing assessments regarding the safety of this compound under the Significant New Activity (SNAc) Notice framework, focusing on its potential health risks associated with new applications .

Mecanismo De Acción

El mecanismo de acción del cloruro de dietilmetil(2-((1-oxoalil)oxi)etil)amonio implica su interacción con las membranas celulares y las proteínas. La estructura de amonio cuaternario del compuesto le permite interrumpir las membranas celulares microbianas, lo que lleva a la lisis celular y la muerte. Además, el grupo acrilato puede participar en enlaces covalentes con moléculas diana, lo que aumenta su eficacia antimicrobiana .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Variations

The primary differences among these compounds lie in:

- Substituents on the ammonium group (e.g., benzyl, diethylmethyl, trimethyl).

- Chain length and position (ethyl vs. propyl linkages).

- Modifications on the oxoallyl group (e.g., 2-methyl substitution).

Comparative Data Table

Detailed Analysis of Key Compounds

Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride (CAS 46830-22-2)

- Structure : Benzyl and dimethyl groups on the ammonium center, with a 2-((1-oxoallyl)oxy)ethyl chain.

- Applications : Widely used in industrial and polymer chemistry for its antimicrobial properties. Registered under REACH, indicating compliance with EU safety standards .

- Safety : Classified as hazardous in some contexts, requiring proper handling protocols .

[2-(Acryloyloxy)ethyl]trimethylammonium chloride (CAS 44992-01-0)

- Structure : Trimethylammonium group with an acryloyloxyethyl chain.

- Applications: A key monomer for synthesizing cationic polyelectrolytes used in water treatment and cosmetics .

- Regulatory Status : REACH-registered, with established safety data .

Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride (CAS 93804-77-4)

- Structure : Diethylmethylammonium group with a propyl-linked oxoallyloxy chain.

- Applications : Primarily employed as a chemical intermediate in organic synthesis .

- Physical Properties : Lower molecular weight (235.75 g/mol) suggests higher solubility in polar solvents compared to benzyl-containing analogs .

Functional and Performance Comparisons

- Antimicrobial Efficacy : Benzyl-containing compounds (e.g., CAS 46830-22-2) exhibit stronger antimicrobial activity due to the benzyl group’s lipophilicity, enhancing membrane disruption .

- Polymer Compatibility : Trimethylammonium derivatives (e.g., CAS 44992-01-0) are preferred for cationic polymers due to their simpler structure and lower steric hindrance .

- Solubility : Propyl-chain variants (e.g., CAS 93804-77-4) may offer better solubility in organic solvents compared to ethyl-chain analogs .

Research Findings and Data Discrepancies

- Molecular Formula Conflicts: reports conflicting data for CAS 46830-22-2 (C₁₅H₂₂ONCl vs. C₁₄H₂₀ClNO₂ in ). The latter aligns with calculated molecular weight (269.77 g/mol), suggesting a typographical error in .

- Regulatory Gaps : Compounds like benzyldiethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride lack comprehensive safety data, highlighting the need for further toxicological studies .

Actividad Biológica

Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride, with CAS Number 45117-80-4, is a quaternary ammonium compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H22ClNO2

- Molecular Weight : 235.75 g/mol

- Structure : The compound features a quaternary ammonium structure, which is significant for its biological activity.

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and influencing cellular signaling pathways.

Biological Activities

-

Antimicrobial Activity :

- This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.

-

Anticancer Potential :

- Preliminary research suggests that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, although the exact pathways involved require further elucidation.

-

Cytotoxicity :

- Cytotoxicity assays indicate that this compound can affect normal cells at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity in animal models. A repeated-dose toxicity study reported adverse effects at high doses, emphasizing the need for careful evaluation in therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a quaternization reaction between a tertiary amine (e.g., diethylmethylamine) and an acryloyloxyethyl chloride derivative. Solvent choice (e.g., ethanol or water) and stoichiometric control of reactants are critical to minimize by-products like unreacted amines or dimerization. Purification often involves recrystallization or column chromatography, followed by spectroscopic validation (e.g., H NMR for quaternary ammonium group confirmation) .

- Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize the charged ammonium intermediate .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Use HPLC or LC-MS to quantify degradation products (e.g., hydrolysis of the acryloyloxy group). The compound’s sensitivity to radical initiators (e.g., peroxides) must also be evaluated if intended for polymerization studies .

- Key Data : Degradation kinetics (e.g., Arrhenius plots) and identification of major degradation pathways (e.g., ester hydrolysis or oxidation) .

Q. What analytical techniques are most effective for characterizing this quaternary ammonium compound?

- Methodology :

- Elemental Analysis : Confirm empirical formula (CHClNO) and molecular weight (296.6 g/mol) .

- Spectroscopy : H NMR (δ 1.2–1.5 ppm for ethyl groups, δ 3.3–3.7 ppm for methyl and ammonium protons) and FT-IR (C=O stretch at ~1700 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M-Cl] .

Advanced Research Questions

Q. How does the compound’s structure influence its reactivity in radical polymerization or copolymerization?

- Methodology : Compare polymerization kinetics with structurally analogous quaternary ammonium acrylates (e.g., [2-(acryloyloxy)ethyl]trimethylammonium chloride, CAS 44992-01-0). Use DSC or GPC to assess crosslinking efficiency and molecular weight distribution. The diethylmethyl group may sterically hinder acryloyloxy group accessibility, reducing polymerization rates compared to trimethyl analogs .

- Data Interpretation : Track monomer conversion via H NMR or Raman spectroscopy to correlate substituent effects with reactivity ratios .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Re-evaluate experimental variables such as:

- Solubility : Use co-solvents (e.g., DMSO/water mixtures) to ensure uniform dispersion in biological assays.

- Counterion Effects : Compare chloride vs. other anions (e.g., bromide) on membrane permeability .

- Purity : Validate via ICP-MS to rule out trace metal contaminants influencing toxicity .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or membranes)?

- Methodology : Perform molecular dynamics (MD) simulations to study:

- Cation-π Interactions : Between the ammonium group and aromatic residues in proteins.

- Membrane Penetration : Free energy calculations for partitioning into lipid bilayers.

- Docking Studies : Screen against targets like acetylcholinesterase, leveraging structural analogs (e.g., edrophonium chloride, CAS 116-38-1) as references .

Methodological Best Practices

- Handling and Storage : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with strong oxidizers or reducing agents due to the acryloyloxy group’s reactivity .

- Regulatory Compliance : Ensure compliance with REACH regulations (ECHA registration status: In List) for laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.